lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride
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Overview
Description
Lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride is a complex organozinc compound with the molecular formula C9H18Cl2LiNZn . This compound is known for its strong reducing properties and is used as a reagent in various organic synthesis reactions . It is a solution in tetrahydrofuran (THF) and is often utilized in the field of organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride involves the reaction of zinc with 2,2,6,6-tetramethylpiperidine in the presence of lithium chloride . The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation . The general reaction scheme is as follows:
Zn+2,2,6,6-Tetramethylpiperidine+LiCl→this compound
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
Lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in organic synthesis, converting carbonyl compounds to alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where it replaces halide groups in organic molecules.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
The common reagents used with this compound include organic halides, carbonyl compounds, and other electrophiles . The reactions are typically carried out in THF or other suitable organic solvents under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. For example, reduction reactions yield alcohols, while substitution reactions produce substituted organic compounds .
Scientific Research Applications
Lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride has several scientific research applications:
Organic Synthesis: It is widely used as a reagent in the synthesis of complex organic molecules.
Catalysis: It serves as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: It is used in the preparation of advanced materials with specific properties.
Pharmaceutical Research: It is employed in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride involves its role as a nucleophile and reducing agent. It donates electrons to electrophilic centers in organic molecules, facilitating various chemical transformations . The molecular targets include carbonyl groups, halides, and other electrophilic sites .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidinylzinc chloride: Similar in structure but lacks the lithium chloride component.
Lithium tetramethylpiperidide: A strong base used in organic synthesis.
Zinc chloride: A common reagent in organic and inorganic chemistry.
Uniqueness
Lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride is unique due to its combination of lithium, zinc, and 2,2,6,6-tetramethylpiperidine, which imparts specific reactivity and stability . This makes it a versatile reagent in various chemical transformations .
Properties
Molecular Formula |
C18H36Cl2LiN2Zn- |
---|---|
Molecular Weight |
423.7 g/mol |
IUPAC Name |
lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride |
InChI |
InChI=1S/2C9H18N.2ClH.Li.Zn/c2*1-8(2)6-5-7-9(3,4)10-8;;;;/h2*5-7H2,1-4H3;2*1H;;/q2*-1;;;+1;+2/p-2 |
InChI Key |
FDCKLEIDBYKMMW-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].CC1(CCCC([N-]1)(C)C)C.CC1(CCCC([N-]1)(C)C)C.[Cl-].Cl[Zn+] |
Origin of Product |
United States |
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